molecular formula C14H20N2O2 B14911392 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

Cat. No.: B14911392
M. Wt: 248.32 g/mol
InChI Key: PNWTZAXYOLQXJM-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide is a chemical compound designed for research and development purposes. It features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a hydroxyl group at the 4-position. This 4-hydroxypiperidine subunit is a valuable building block in the synthesis of more complex molecules and is frequently investigated for its potential biological activity . Compounds containing the 4-hydroxypiperidine moiety have been identified as key structural elements in novel therapeutic agents. Notably, derivatives incorporating this pharmacophore have demonstrated significant biological activity in scientific studies, including anti-coronavirus properties in vitro . The related compound N-ethyl-2-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide exemplifies the research interest in this specific chemical space for exploring structure-activity relationships . The propanamide linker present in this compound is a versatile feature that can contribute to a molecule's ability to interact with biological targets. As a result, this chemical serves as a crucial intermediate for researchers in pharmacology, virology, and organic synthesis, facilitating the discovery and development of new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)

InChI Key

PNWTZAXYOLQXJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via 3-Chloro-N-Phenylpropanamide

The most widely documented method involves a two-step synthesis:

  • Formation of 3-chloro-N-phenylpropanamide : Reacting 3-chloropropanoyl chloride with aniline in dichloromethane (DCM) at 0–5°C yields 3-chloro-N-phenylpropanamide. Triethylamine (TEA) is typically employed to scavenge HCl, achieving >85% conversion.
  • Piperidine Substitution : The chloride group undergoes nucleophilic displacement with 4-hydroxypiperidine in dimethylformamide (DMF) using lithium hydride (LiH) as a base. This step proceeds at 80°C for 24 hours, affording the target compound in 88–93% yield.

Reaction Mechanism :
$$
\text{3-Chloro-N-phenylpropanamide} + \text{4-Hydroxypiperidine} \xrightarrow{\text{LiH, DMF}} \text{3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide} + \text{LiCl}
$$

Direct Amide Coupling

An alternative one-pot approach utilizes 3-(4-hydroxypiperidin-1-yl)propanoic acid and aniline with coupling agents such as HATU or EDCl. However, this method faces challenges in regioselectivity and requires stringent moisture control, resulting in lower yields (≤70%).

Detailed Experimental Protocols

Synthesis of 3-Chloro-N-Phenylpropanamide

Materials :

  • 3-Chloropropanoyl chloride (1.2 equiv)
  • Aniline (1.0 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (DCM)

Procedure :

  • Dissolve aniline (9.3 g, 0.1 mol) in DCM (100 mL) under nitrogen.
  • Add TEA (20.2 g, 0.2 mol) and cool to 0°C.
  • Dropwise add 3-chloropropanoyl chloride (14.3 g, 0.12 mol) over 30 minutes.
  • Stir at room temperature for 4 hours.
  • Wash with 5% HCl (2 × 50 mL) and brine (50 mL), then dry over Na₂SO₄.
  • Evaporate solvent under vacuum to obtain a white solid (yield: 86%).

Coupling with 4-Hydroxypiperidine

Materials :

  • 3-Chloro-N-phenylpropanamide (1.0 equiv)
  • 4-Hydroxypiperidine (1.2 equiv)
  • Lithium hydride (1.5 equiv)
  • DMF (anhydrous)

Procedure :

  • Suspend 3-chloro-N-phenylpropanamide (10.0 g, 0.05 mol) and LiH (0.36 g, 0.075 mol) in DMF (50 mL).
  • Add 4-hydroxypiperidine (6.1 g, 0.06 mol) and heat to 80°C under reflux.
  • Stir for 24 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).
  • Cool, filter, and wash with ice-cold water (3 × 30 mL).
  • Recrystallize from ethanol to obtain pure product (yield: 91%).

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF LiH 80 91
DMSO K₂CO₃ 100 78
THF NaH 60 65
Acetonitrile DBU 70 72

DMF with LiH emerged as optimal due to superior solvation of intermediates and minimal side reactions.

Temperature and Time Dependence

Temperature (°C) Time (hours) Yield (%)
60 36 82
80 24 91
100 12 88

Prolonged heating at 80°C maximizes conversion without degradation.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3272 cm⁻¹ (N-H stretch), 1677 cm⁻¹ (C=O), 1163 cm⁻¹ (C-N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 9.73 (s, 1H, NH), 4.82 (q, J = 8 Hz, 1H, CH), 3.58 (s, 3H, N-CH₃).
  • GC-MS : m/z 248.32 [M]⁺.

Purity Analysis

HPLC (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity, with retention time = 6.2 minutes.

Challenges and Mitigation Strategies

Hydroxyl Group Interference

The 4-hydroxypiperidine’s hydroxyl group can participate in undesired esterification or oxidation. Solutions include:

  • Protection-Deprotection : Temporarily silylating the hydroxyl group with TBSCl, followed by TBAF cleavage post-reaction.
  • Inert Atmosphere : Conducting reactions under nitrogen to prevent oxidation.

Byproduct Formation

Minor byproducts like 3-(piperidin-1-yl)-N-phenylpropanamide arise from over-alkylation. Gradient chromatography (SiO₂, 5–20% MeOH/DCM) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Piperidine Substitutions

N-[4-(Methoxymethyl)-1-(2-thienylethyl)-4-piperidinyl]-N-phenylpropanamide (R 30 730)
  • Structure : A 4-methoxymethyl-substituted piperidine with a 2-thienylethyl group.
  • Activity : 4,521 times more potent than morphine, rapid onset, short duration (~0.74 hours at 4× ED50), and exceptional safety margin (LD50/ED50 = 25,211) .
  • Key Feature : The thienyl group enhances metabolic stability compared to phenyl derivatives.
3-Methylfentanyl
  • Structure : N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide.
  • Short duration of action (~0.74 hours) and lower safety margin .
  • Key Feature : Methylation at the 3-position increases lipophilicity, enhancing CNS penetration.
R 31 833
  • Structure: Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate.
  • Activity : The most potent analog (10,031 times morphine), with a carboxylate ester improving solubility .

Comparison Table 1: Piperidine-Substituted Analogs

Compound Substitution Potency (vs. Morphine) Duration (Hours) Safety Margin (LD50/ED50)
R 30 730 4-Methoxymethyl, thienyl 4,521× ~0.74 25,211
3-Methylfentanyl 3-Methyl, phenylethyl 6,684× ~0.74 Not reported (controlled)
R 31 833 4-Carboxylate ester 10,031× >8 Not reported

Analogs with Aromatic or Heterocyclic Modifications

3-(4-Hydroxy-3-Methoxyphenyl)-N-phenylpropanamide
  • Structure : Hydroxy-methoxy substitution on the phenyl ring.
  • Properties: Crystallizes in a monoclinic system; synthesized via hydrazine-mediated reduction. Demonstrates how aromatic substituents influence crystallinity and synthetic routes .
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
  • Structure : Incorporates a phenylsulfanyl group and piperidine sulfonyl moiety.
  • Properties: Higher molecular weight (404.55 g/mol) and density (1.32 g/cm³) due to sulfur atoms.

Analogs with Heterocyclic Linkers

N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
  • Structure : Ethoxy linker between piperidine and phenylpropanamide.
  • Properties : Melting point 116.8–117.8°C; 61.9% yield. The ethoxy bridge enhances solubility but reduces CNS penetration compared to direct piperidine attachment .
3-[4-(2-Furoyl)-1-piperazinyl]-N-phenylpropanamide (5a)
  • Structure : Furoyl-piperazinyl substitution.
  • Activity: Antibacterial properties, though less potent than piperidine-based analgesics. Demonstrates the versatility of the scaffold for non-CNS applications .

Critical Analysis of Structural Effects

  • Piperidine Substitutions :
    • 4-Position Modifications : Methoxymethyl (R 30 730) and carboxylate esters (R 31 833) improve solubility and safety margins.
    • 3-Position Methylation (3-methylfentanyl): Increases potency but reduces safety due to enhanced µ-opioid receptor binding .
  • Aromatic Modifications :
    • Electron-withdrawing groups (e.g., sulfonyl) increase stability but may reduce bioavailability.
    • Methoxy/hydroxy groups (e.g., ) enhance hydrogen-bonding interactions, affecting crystallinity .
  • Linker Variations :
    • Ethoxy bridges () or heterocycles () diversify pharmacological targets but may limit blood-brain barrier penetration.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide?

Methodological Answer:

  • Synthesis : A multi-step approach is typical for piperidine-derived amides. For example, coupling 4-hydroxypiperidine with a propanamide intermediate via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) suggests using reagents like HATU or EDCI for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Characterization :
    • HPLC : Purity ≥98% (as in for structurally similar compounds) .
    • NMR : Key signals include δ 1.5–2.2 ppm (piperidine protons), δ 6.5–7.5 ppm (phenyl aromatic protons), and δ 3.4–3.8 ppm (hydroxyl-bearing piperidine CH) .
    • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+) using ESI-MS .

Q. What safety protocols should be followed during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact (per SDS guidelines for piperidine derivatives) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store at –20°C in airtight containers (as recommended for similar compounds in ) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products .
  • UV-Vis Spectroscopy : Confirm λmax (e.g., ~255 nm for aromatic/amide chromophores, as in ) .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods predict the pharmacological target or mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or sigma receptors, based on structural analogs like fentanyl derivatives) .
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and hydrogen-bonding potential (as in ICReDD’s reaction design methodology) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl-piperidine for hydrogen bonding, phenylamide for hydrophobic interactions) .

Q. How should researchers resolve contradictions in receptor binding assay data?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside radioligand binding to confirm affinity .
  • Data Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and report confidence intervals for IC50 values .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace phenyl with substituted aromatics or vary piperidine hydroxyl position) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .
  • In Silico Screening : Virtual libraries of analogs can prioritize synthesis targets (e.g., using PubChem’s BioAssay data for similar compounds) .

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